molecular formula C18H18N4O3 B2868530 2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879565-38-5

2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B2868530
CAS RN: 879565-38-5
M. Wt: 338.367
InChI Key: BTFOZCJRZWSPLH-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has phenyl groups (aromatic rings), a hydroxy group (OH), and an aceto-hydrazide group (CONHNH2). These functional groups will influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For this specific compound, such data may not be available without experimental analysis .

Scientific Research Applications

Antimycobacterial Activities

A study highlighted the synthesis of novel derivatives similar to the compound , demonstrating significant antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis. These compounds, derived from a similar synthetic route involving condensation and reaction with phenyl hydrazide, showed promising results in combating tuberculosis strains resistant to standard treatments (Ali & Yar, 2007).

Antiviral and Cytotoxicity Studies

Another research avenue explored the synthesis of phenoxy acetic acid-derived pyrazolines, including compounds structurally related to "2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide". These studies aimed to determine their in vitro cytotoxicity and antiviral activity. Despite the lack of specific antiviral activity, these compounds' cytotoxicity was evaluated, providing crucial insights into their potential therapeutic applications (Shahar Yar et al., 2009).

Pharmacological Screening

Research also delved into the synthesis and pharmacological screening of novel derivatives, focusing on their potential anticonvulsant effects. This approach involved utilizing o-phenylenediamine and phenoxyacetic acid as starting materials to synthesize compounds, including "this compound". These compounds were then subjected to in vivo screening for their anticonvulsant properties, revealing some derivatives with significant efficacy, hinting at the compound's potential in developing new anticonvulsant therapies (Shaharyar et al., 2016).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for their antimicrobial and antifungal activities. Studies have synthesized novel phenyl hydrazones, including pyrazoline-5-ones, and evaluated their antimicrobial efficacy against various bacterial and fungal strains. These investigations offer valuable insights into the compound's potential use in treating infectious diseases, showcasing its broad-spectrum antimicrobial properties (Naik et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Pyrazole derivatives have been found to have various biological activities, but without specific experimental data, it’s not possible to predict the mechanism of action of this particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and testing its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-17(12-5-3-2-4-6-12)18(22-21-11)14-8-7-13(9-15(14)23)25-10-16(24)20-19/h2-9,23H,10,19H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFOZCJRZWSPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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